N-(2-Amidinothiopropionyl)glycine
Description
N-(2-Amidinothiopropionyl)glycine is a synthetic glycine derivative featuring a thiopropionyl backbone substituted with an amidino group (-C(NH)NH₂). This compound combines the structural motifs of thiol-containing molecules (e.g., Tiopronin) and amidino-functionalized agents, which are known for their strong electrostatic interactions and basicity.
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-[(3-amino-3-imino-2-methylpropanethioyl)amino]acetic acid |
InChI |
InChI=1S/C6H11N3O2S/c1-3(5(7)8)6(12)9-2-4(10)11/h3H,2H2,1H3,(H3,7,8)(H,9,12)(H,10,11) |
InChI Key |
QENJLXATANVWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)C(=S)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Mercaptopropionyl)glycine (Tiopronin)
Tiopronin, a well-studied thiol-containing glycine derivative, is used clinically as a mucolytic agent and to prevent cystine stone formation. Unlike N-(2-Amidinothiopropionyl)glycine, Tiopronin lacks the amidino group, resulting in distinct physicochemical properties:
The amidino group in this compound may enhance binding to anionic substrates, such as phosphate groups in kinases, compared to Tiopronin’s thiol-mediated redox activity .
N-(4-Aminobutyl)glycine (Nab)
Nab, a peptoid monomer, shares a glycine backbone but substitutes the amidino-thiopropionyl group with a 4-aminobutyl chain. Studies show that Nab accelerates step velocities (v/v₀ = 1.8) in crystallization processes due to moderate hydrophobic interactions, whereas the amidino-thio derivative’s rigid, charged structure might prioritize electrostatic binding over kinetic effects .
N-(p-Chlorobenzyl)glycine (Npcb)
Npcb, a benzyl-substituted glycine, exhibits strong hydrophobicity (HPLC t = 18.2 min) and high step velocity (v/v₀ = 2.5) in crystal growth assays . In contrast, this compound’s polar amidino group would likely reduce hydrophobicity, shifting its mechanism from steric hindrance to charge-based interactions.
Limitations and Data Gaps
Current evidence lacks direct experimental data on this compound. Comparisons are extrapolated from structural analogs like Tiopronin and peptoid monomers. Further studies are needed to validate its pharmacokinetics and binding affinities.
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